

# Synthesis and Characterization of 2-(4-Nitrophenyl)-2-oxoethyl acetate: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-2-oxoethyl acetate

Cat. No.: B1313954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-(4-Nitrophenyl)-2-oxoethyl acetate**, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting data in a clear and accessible format for researchers in the field.

## Introduction

**2-(4-Nitrophenyl)-2-oxoethyl acetate**, also known as 2-(acetyloxy)-1-(4-nitrophenyl)ethanone, belongs to the class of phenacyl esters. These compounds are often utilized as protecting groups for carboxylic acids and as precursors in the synthesis of various heterocyclic compounds. The presence of the nitro group on the phenyl ring activates the molecule for nucleophilic aromatic substitution and can be a key functional handle for further chemical modifications, making it a versatile reagent in medicinal chemistry and materials science.

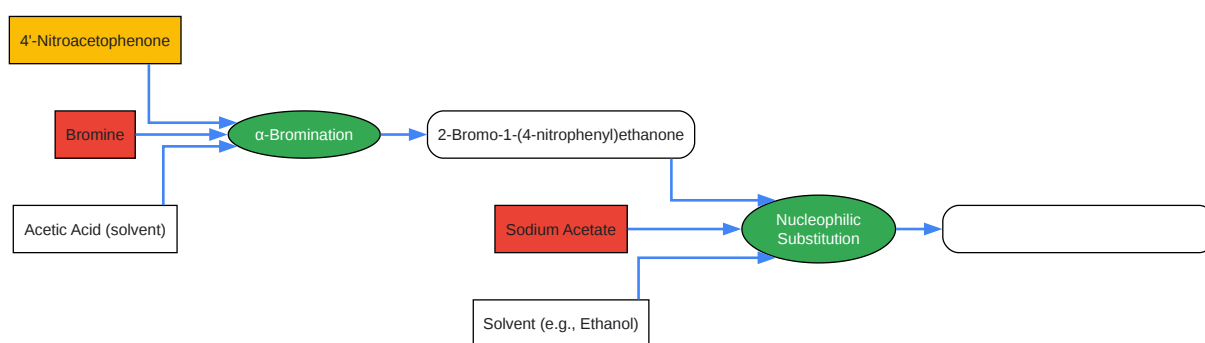
## Synthesis

The synthesis of **2-(4-Nitrophenyl)-2-oxoethyl acetate** is typically achieved through a two-step process. The first step involves the  $\alpha$ -bromination of 4'-nitroacetophenone to yield the key

intermediate, 2-bromo-1-(4-nitrophenyl)ethanone. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an acetate group to form the final product.

## Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.



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Caption: Synthetic pathway for **2-(4-Nitrophenyl)-2-oxoethyl acetate**.

## Experimental Protocols

### Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

A detailed protocol for the α-bromination of 4'-nitroacetophenone is as follows:

- In a well-ventilated fume hood, dissolve 4'-nitroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.
- Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature with constant stirring.

- The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
- The solid is collected by vacuum filtration, washed with water to remove any remaining acid, and then with a small amount of cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2-bromo-1-(4-nitrophenyl)ethanone as a crystalline solid.

### Step 2: Synthesis of **2-(4-Nitrophenyl)-2-oxoethyl acetate**

The following is a general procedure for the synthesis of the title compound from its bromo-precursor:

- Dissolve 2-bromo-1-(4-nitrophenyl)ethanone in a suitable polar solvent such as ethanol, acetone, or dimethylformamide (DMF).
- Add a slight excess (1.1 to 1.5 equivalents) of an acetate salt, such as sodium acetate or potassium acetate, to the solution.
- The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The reaction can be monitored by TLC.
- Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.
- The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-(4-Nitrophenyl)-2-oxoethyl acetate**.

## Characterization

The structure and purity of the synthesized **2-(4-Nitrophenyl)-2-oxoethyl acetate** are confirmed by various analytical techniques, including melting point determination and spectroscopic analysis.

## Physical Properties

A summary of the key physical properties of the compound is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>5</sub>	[1]
Molecular Weight	223.19 g/mol	[1]
Appearance	Solid	
Melting Point	122-124 °C	[1]
CAS Number	65921-30-4	[1]

## Spectroscopic Data

While experimental spectra for **2-(4-Nitrophenyl)-2-oxoethyl acetate** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

### 3.2.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic (2H, ortho to NO <sub>2</sub> )	8.2 - 8.4	d
Aromatic (2H, meta to NO <sub>2</sub> )	7.9 - 8.1	d
Methylene (-CH <sub>2</sub> -)	5.3 - 5.5	s
Methyl (-CH <sub>3</sub> )	2.1 - 2.3	s

### 3.2.2. <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (ketone)	190 - 195
Carbonyl (ester)	169 - 171
Aromatic (C-NO <sub>2</sub> )	150 - 152
Aromatic (quaternary)	138 - 140
Aromatic (CH)	123 - 130
Methylene (-CH <sub>2</sub> -)	65 - 70
Methyl (-CH <sub>3</sub> )	20 - 22

### 3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
C=O (ester)	1740 - 1760
C=O (ketone)	1690 - 1710
C-O (ester)	1200 - 1250
NO <sub>2</sub> (asymmetric stretch)	1510 - 1560
NO <sub>2</sub> (symmetric stretch)	1340 - 1380
Aromatic C-H	3000 - 3100
Aliphatic C-H	2850 - 3000

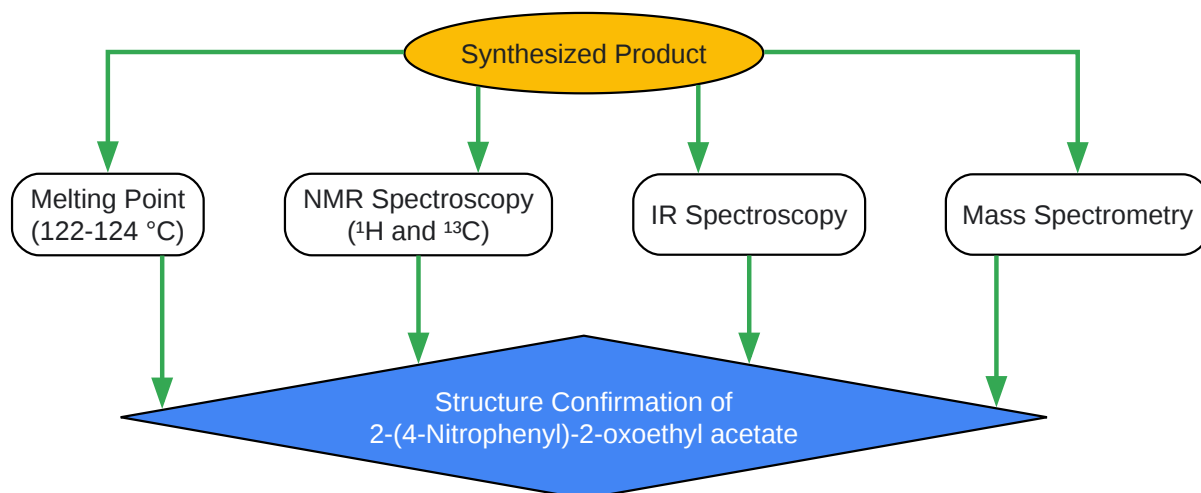
#### 3.2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak [M]<sup>+</sup> and characteristic fragmentation patterns.

Fragment	Expected m/z
[M] <sup>+</sup> (C <sub>10</sub> H <sub>9</sub> NO <sub>5</sub> ) <sup>+</sup>	223
[M - CH <sub>2</sub> CO] <sup>+</sup>	181
[M - OCOCH <sub>3</sub> ] <sup>+</sup>	164
[NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>	150
[NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	122
[CH <sub>3</sub> CO] <sup>+</sup>	43

## Logical Relationships in Characterization

The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.



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Caption: Workflow for structural confirmation.

## Safety and Handling

**2-(4-Nitrophenyl)-2-oxoethyl acetate** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

## Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **2-(4-Nitrophenyl)-2-oxoethyl acetate**. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers and professionals in organic synthesis and drug development. The versatile nature of this compound, owing to its functional groups, makes it a significant building block for the creation of novel molecules with potential applications in various scientific disciplines.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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